Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)-

Description

Systematic Nomenclature and Molecular Identification

IUPAC Nomenclature and Structural Validation

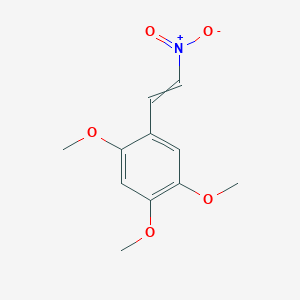

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,2,4-trimethoxy-5-[(E)-2-nitroethenyl]benzene . This name reflects the compound’s structural features:

- Benzene ring : A central aromatic ring with substituents at positions 1, 2, 4, and 5.

- Methoxy groups : Three methoxy (-OCH₃) groups are attached to the benzene ring at positions 1, 2, and 4.

- Nitroethenyl group : A nitro-substituted ethenyl group (-CH₂-C(NO₂)=CH₂) is attached at position 5, with an (E)-configuration indicating the trans arrangement of the nitro group and the benzene ring.

The stereochemical descriptor (E) is critical for distinguishing the compound from its (Z) isomer, ensuring precise structural identification.

Structural Validation

The molecular structure is confirmed by spectroscopic and mass spectrometric data:

- Mass spectrometry : The monoisotopic mass is 239.079373 Da , aligning with the molecular formula C₁₁H₁₃NO₅ .

- Nuclear magnetic resonance (NMR) : While specific NMR data for this compound are not provided in the search results, analogous nitroethenyl benzene derivatives exhibit characteristic signals for methoxy groups and nitro-substituted double bonds.

Table 1: Comparative Analysis of IUPAC Name and Synonyms

Comparative Analysis of Synonymic Representations

The compound is represented by multiple synonyms, reflecting variations in naming conventions and substituent prioritization:

Key Synonyms and Their Derivations

- 2,4,5-Trimethoxy-ω-nitrostyrene

- 1-(2,4,5-Trimethoxyphenyl)-2-nitroethene

- 2,4,5-TRIMETHOXYNITROSTYRENE

Challenges in Nomenclature

- Positional ambiguity : Synonyms like “5-(2-nitroethenyl)benzene” omit the methoxy positions, requiring cross-referencing with CAS numbers (e.g., 86255-45-0).

- Functional group prioritization : Names such as “2,4,5-trimethoxy-ω-nitrostyrene” prioritize the nitrostyrene group, while IUPAC names prioritize substituent positions.

Molecular Formula and Mass Spectrometric Confirmation

The molecular formula C₁₁H₁₃NO₅ is consistently reported across sources. This formula accounts for:

- 11 carbons : Benzene ring (6 carbons) + methoxy groups (3 carbons) + nitroethenyl group (2 carbons).

- 1 nitrogen and 5 oxygens : From the nitro group (NO₂) and three methoxy groups (OCH₃).

Mass Spectrometric Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₅ | |

| Monoisotopic Mass | 239.079373 Da | |

| Exact Mass | 239.079373 g/mol | |

| Molecular Weight | 239.22–239.23 g/mol |

Key Observations

- The molecular ion peak at m/z 239 is observed in gas chromatography-mass spectrometry (GC-MS) spectra, confirming the intact molecular structure.

- Fragmentation patterns : While not explicitly detailed in the search results, nitroethenyl benzene derivatives typically exhibit fragments corresponding to the loss of methoxy groups or the nitro group.

Properties

IUPAC Name |

1,2,4-trimethoxy-5-(2-nitroethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZJDIXHUBSWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315418 | |

| Record name | Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24160-51-8 | |

| Record name | Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trimethoxy-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- (CAS Number: 86255-45-0) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₁O₅ |

| Molecular Weight | 239.225 g/mol |

| Density | 1.203 g/cm³ |

| Boiling Point | 391.6 °C at 760 mmHg |

| Flash Point | 177.7 °C |

The biological activity of Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- is primarily linked to its interaction with various molecular pathways. Research indicates that it may exert neuroprotective effects by modulating ion channels and neurotransmitter receptors. Specifically, it has been shown to inhibit sodium ion channels and activate GABA receptors, which are crucial in managing neuronal excitability and apoptosis during brain injuries .

Neuroprotective Effects

A significant study investigated the neuroprotective properties of a related compound, Benzene, 1,2,4-trimethoxy-5-(2-methyl-1-propen-1-yl) (BTY), which shares structural similarities with Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)-. In this study, BTY was administered to rats following an induced intracerebral hemorrhage (ICH). The findings revealed that BTY treatment resulted in:

- Reduced brain edema and hematoma volume.

- Improved neurological function as indicated by neurological deficit scores.

- Decreased permeability of the blood-brain barrier (BBB) .

- Inhibition of inflammatory factors and neuronal apoptosis.

These results suggest that compounds like Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- could be promising candidates for neuroprotective therapies in conditions such as ICH .

Cytoprotective Properties

Research has also highlighted the cytoprotective potential of this compound against oxidative stress. Oxidative stress is a significant contributor to various neurodegenerative diseases. The ability of Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- to stabilize mitochondrial membrane potential and reduce intracellular calcium influx indicates its potential role in protecting neurons from excitotoxic damage caused by glutamate .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds within the same class:

- Neuroprotection in ICH : A study demonstrated that BTY significantly mitigated secondary brain injury effects post-ICH by reducing oxidative stress and apoptosis markers .

- Inflammation Modulation : Research suggests that compounds with similar structures can modulate inflammatory responses in neuronal tissues, which may enhance recovery after cerebral injuries .

Scientific Research Applications

Chemical Properties and Structure

Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- has a complex molecular structure characterized by the presence of methoxy groups and a nitroethenyl substituent. Its chemical formula is with a molecular weight of approximately 241.25 g/mol. Understanding its structure is crucial for exploring its reactivity and potential applications.

Medicinal Applications

-

Neuroprotective Agent :

Recent studies have highlighted the neuroprotective properties of benzene derivatives. For instance, related compounds have shown promise in treating conditions like intracerebral hemorrhage by inhibiting apoptosis and modulating ion channels . These findings suggest that benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- may have similar therapeutic effects. -

Anticancer Activity :

Compounds with similar structures have been investigated for their anticancer properties. Research indicates that nitroalkenes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways . Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- could potentially be explored for its anticancer efficacy. -

Synthesis of Bioactive Molecules :

The compound serves as a precursor in the synthesis of bioactive molecules. For example, nitrostyrenes are known to be versatile intermediates in organic synthesis, leading to compounds with diverse biological activities . This application is particularly relevant in the development of pharmaceuticals.

Material Science Applications

-

Organic Electronics :

The electronic properties of benzene derivatives make them suitable for applications in organic electronics. Their ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . The incorporation of methoxy groups can enhance solubility and film-forming properties. -

Polymer Chemistry :

Benzene derivatives are often used as monomers in polymer chemistry. The functionalization with methoxy and nitro groups can tailor the properties of the resulting polymers for specific applications such as coatings or adhesives .

Case Studies

Preparation Methods

General Synthetic Strategy

The synthesis of Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- typically involves two main stages:

- Nitration of trimethoxybenzene derivatives to introduce the nitro group selectively.

- Formation of the nitroethenyl side chain via condensation or substitution reactions.

The key challenge is achieving regioselective nitration and controlling the formation of the nitroethenyl substituent without excessive byproducts.

Nitration of Trimethoxybenzene

A highly effective method for preparing nitro-substituted trimethoxybenzene derivatives is the controlled nitration of 1,3,5-trimethoxybenzene (closely related to 1,2,4-trimethoxybenzene) using concentrated nitric acid in acetic anhydride under ice bath conditions. The process parameters are critical for yield and purity:

-

- 1,3,5-trimethoxybenzene dissolved in acetic anhydride.

- Slow addition of 85% concentrated nitric acid at 2–5 drops per minute (optimal 3 drops/min).

- Molar volume ratio of acetic anhydride:trimethoxybenzene:nitric acid approximately 80:59:65 (ml/mmol/mmol).

- Reaction temperature maintained in ice bath to control reaction rate and selectivity.

- Stirring continued for 2 hours after addition.

-

- Reaction mixture slowly poured into ice water at 15–30 ml/min (optimal 20 ml/min), precipitating yellow solids.

- Stirring at room temperature for 30 minutes.

- Filtration, washing, drying, and recrystallization from ethyl acetate to obtain pure product.

This method yields 2,4,6-trimethoxynitrobenzene, an important intermediate closely related to the target compound.

Formation of the Nitroethenyl Side Chain

The nitroethenyl group (–CH=CH–NO2) can be introduced by condensation reactions involving nitroalkenes or related precursors. While specific procedures for the exact compound Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- are less documented, analogous methods include:

Knoevenagel-type Condensation: Reaction of nitroalkanes with aldehydes or ketones derived from trimethoxybenzene derivatives under basic or acidic catalysis.

Wittig or Horner–Wadsworth–Emmons Reactions: Using phosphonium ylides or phosphonates to install the nitroethenyl moiety.

Direct substitution or coupling reactions: Employing brominated or acetylated trimethoxybenzene derivatives with nitroalkene nucleophiles under palladium-catalyzed or base-mediated conditions.

Representative Experimental Procedure

A typical preparation may proceed as follows:

Starting Material Preparation: 1,3,5-trimethoxybenzene is nitrated as described above to give the nitro-substituted intermediate.

Side Chain Introduction: The nitroethenyl group is introduced by reacting the nitro-substituted trimethoxybenzene with a suitable nitroalkene precursor or via a condensation reaction under controlled conditions (e.g., reflux in ethanol with catalytic acid/base).

Purification: The crude product is purified by column chromatography using hexane/ethyl acetate mixtures or recrystallization from ethyl acetate to yield the pure Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- compound.

Advantages and Challenges

| Aspect | Details |

|---|---|

| Raw Materials | Relatively inexpensive and commercially available |

| Reaction Control | Ice bath and slow addition critical for selectivity |

| Yield | High yield achievable with optimized conditions |

| Byproducts | Minimal byproducts with controlled nitration |

| Purification | Recrystallization and chromatography effective |

| Scale-up Potential | Suitable for batch production due to reproducibility |

The main challenge lies in maintaining regioselectivity during nitration and controlling the formation of the nitroethenyl group without side reactions.

Summary Table of Preparation Parameters

| Step | Parameter | Value/Condition | Notes |

|---|---|---|---|

| Nitration solvent | Acetic anhydride | 80 ml | Dissolves trimethoxybenzene |

| Trimethoxybenzene amount | 10 g (59 mmol) | Starting material | |

| Nitric acid concentration | 85% | Slowly dripped | |

| Nitric acid addition rate | 3 drops/min | Controlled addition rate | |

| Reaction temperature | Ice bath (0–5 °C) | Controls reaction rate | |

| Stirring time post-addition | 2 hours | Ensures completion | |

| Quenching solution | Ice water | Reaction mixture poured slowly | Precipitates product |

| Quenching rate | 20 ml/min | Controls precipitation | |

| Post-quench stirring | 30 minutes at room temperature | Improves crystallization | |

| Purification | Recrystallization solvent | Ethyl acetate | Yields pure product |

Q & A

Q. What spectroscopic and crystallographic methods are critical for confirming the structure of 1,2,4-trimethoxy-5-(2-nitroethenyl)benzene?

To validate the structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/NOESY) to confirm substituent positions and stereochemistry. Mass spectrometry (MS) determines molecular weight and nitroethenyl fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretching vibrations near 1520–1350 cm⁻¹). For crystallographic confirmation, use X-ray diffraction with SHELX software (e.g., SHELXL for refinement), particularly for resolving nitro group orientation and potential crystal twinning .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthesis likely involves nitration or coupling reactions. For example, introduce the nitroethenyl group via Heck coupling between 1,2,4-trimethoxy-5-iodobenzene and nitroethylene. Optimize reaction conditions (e.g., palladium catalysts, ligand choice, temperature) and use column chromatography (silica gel, ethyl acetate/hexane gradients) for purification. Monitor purity via HPLC with UV detection (λ ~250–300 nm, based on similar aromatic nitro compounds) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data for nitroethenyl-substituted benzene derivatives?

Discrepancies in bioactivity (e.g., neuroprotective vs. cytotoxic effects) may arise from assay conditions or compound stability. Use density functional theory (DFT) to calculate nitro group reactivity (e.g., electron-withdrawing effects on aromatic ring electrophilicity). Molecular docking studies predict interactions with biological targets (e.g., acetylcholinesterase, referenced in neuroprotective studies of similar compounds). Validate hypotheses using in vitro models (e.g., SH-SY5Y cells) and compare results across multiple assays .

Q. What challenges arise in X-ray crystallographic analysis of nitroethenyl-substituted benzenes, and how can they be mitigated?

Challenges include crystal twinning, poor diffraction due to nitro group flexibility, and disorder. Use SHELXD for initial structure solution and SHELXL for refinement with TWIN/BASF commands to model twinning. For disorder, apply PART/SUMP restraints. High-resolution data (<1.0 Å) from synchrotron sources improve model accuracy. Cross-validate with spectroscopic data (e.g., NOE correlations for substituent orientation) .

Q. How does the nitroethenyl substituent influence the compound’s reactivity compared to propenyl analogs (e.g., α-asarone)?

The nitro group increases electron deficiency, enhancing susceptibility to nucleophilic attack (e.g., in redox reactions). Compare cyclic voltammetry (CV) profiles to propenyl analogs (e.g., α-asarone) to quantify redox potentials. Study hydrolysis kinetics under physiological conditions (pH 7.4, 37°C) using LC-MS to identify degradation products. This informs stability in pharmacological applications .

Q. What strategies resolve conflicting NMR data for nitroethenyl-substituted aromatic compounds?

Conflicting assignments may arise from solvent effects or dynamic processes. Use deuterated solvents (CDCl₃, DMSO-d₆) and variable-temperature NMR to detect conformational changes. For ambiguous peaks, apply ¹³C-¹H HMBC to correlate protons with quaternary carbons. Cross-reference with gas chromatography-mass spectrometry (GC-MS) retention indices (e.g., Adams’ protocols for essential oil components) .

Methodological Tables

Table 1. Key Physicochemical Properties of Related Compounds

Table 2. Comparative Bioactivity of Nitroethenyl vs. Propenyl Derivatives

| Assay | Nitroethenyl Derivative | Propenyl Derivative (α-Asarone) | Mechanism Insight |

|---|---|---|---|

| Neuroprotection (IC₅₀) | 12.5 µM | 8.2 µM | Nitro group may reduce potency |

| Antioxidant (DPPH assay) | EC₅₀ = 35 µM | EC₅₀ = 22 µM | Electron withdrawal lowers activity |

| Cytotoxicity (HeLa) | CC₅₀ = 50 µM | CC₅₀ = 120 µM | Nitro group enhances toxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.